molecular formula C16H15ClN2O2S B084647 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- CAS No. 14295-72-8

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-

Cat. No. B084647
CAS RN: 14295-72-8
M. Wt: 334.8 g/mol
InChI Key: PEQYZILRIJSUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation. However,

Mechanism Of Action

The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- involves the inhibition of COX-2 enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- reduces inflammation and pain.

Biochemical And Physiological Effects

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- has several biochemical and physiological effects. This compound is a selective COX-2 inhibitor, which means that it only inhibits the activity of COX-2 and not COX-1. COX-1 is an enzyme that is involved in the production of prostaglandins that protect the stomach lining and maintain kidney function. Therefore, the selective inhibition of COX-2 by 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- reduces the risk of gastrointestinal side effects and kidney damage associated with NSAIDs.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- in lab experiments is its selectivity for COX-2 inhibition. This compound can be used to study the role of COX-2 in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- has several potential future directions for research. One of the areas of interest is the development of new COX-2 inhibitors with improved selectivity and solubility. Another area of interest is the study of the anti-cancer properties of this compound and its potential use in cancer therapy. Furthermore, the role of COX-2 in various physiological and pathological conditions can be studied using this compound as a tool.

Synthesis Methods

The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4-(methylsulfonyl)phenylhydrazine with 4-chlorobenzonitrile in the presence of a base and a solvent. The reaction mixture is then heated under reflux conditions to obtain the desired product.

Scientific Research Applications

1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- has been extensively studied for its potential applications in various fields of scientific research. One of the most important applications of this compound is in the field of cancer research. Studies have shown that 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- has anti-cancer properties and can inhibit the growth of cancer cells. This compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of cancer.

properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-22(20,21)15-8-6-14(7-9-15)19-11-10-16(18-19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQYZILRIJSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065746
Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4,5-dihydro-1-(4-(methylsulphonyl)phenyl)-1H-pyrazole

CAS RN

14295-72-8
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Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-(4-(methylsulfonyl)phenyl)-
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Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-
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Record name 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-
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Record name 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulphonyl)phenyl]-1H-pyrazole
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